molecular formula C3H4ClIN2S B2809605 4-Iodoisothiazol-3-amine hydrochloride CAS No. 2219407-30-2

4-Iodoisothiazol-3-amine hydrochloride

Cat. No. B2809605
CAS RN: 2219407-30-2
M. Wt: 262.49
InChI Key: ROSILPDZASXDFM-UHFFFAOYSA-N
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Description

4-Iodoisothiazol-3-amine hydrochloride is a chemical compound with the CAS Number: 2219407-30-2 . It has a molecular weight of 262.5 and its IUPAC name is 4-iodoisothiazol-3-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 4-Iodoisothiazol-3-amine hydrochloride can be represented by the InChI code: 1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H . This indicates that the compound contains iodine (I), nitrogen (N), sulfur (S), and a chloride ion (Cl) in its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodoisothiazol-3-amine hydrochloride include a molecular weight of 262.5 , and it is typically available in powder form . The compound is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research on triazole Schiff bases, which are structurally related to "4-Iodoisothiazol-3-amine hydrochloride," shows their effectiveness as corrosion inhibitors on mild steel in acidic media. These compounds exhibit high inhibition efficiency, which increases with concentration but decreases with temperature. The adsorption of these inhibitors follows the Langmuir isotherm, suggesting a strong interaction with the metal surface. This application is crucial in protecting industrial equipment and infrastructure from corrosive damage (Chaitra, Mohana, & Tandon, 2015).

Synthesis Methodologies

A study on the selective vicarious nucleophilic amination of nitropyridines using hydroxylamine and amino-triazole demonstrates the utility of these reactions in synthesizing amino-nitropyridines. These compounds have applications in various fields, including pharmaceuticals and agrochemicals. The methodology provides a general approach for preparing substituted amino-nitropyridines, showcasing the versatility of related amines in synthetic chemistry (Bakke, Svensen, & Trevisan, 2001).

properties

IUPAC Name

4-iodo-1,2-thiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSILPDZASXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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